molecular formula C6H3ClF3NO B2620938 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate CAS No. 164464-58-8

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate

Cat. No.: B2620938
CAS No.: 164464-58-8
M. Wt: 197.54
InChI Key: PPXDPRCUEAXEIF-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate is a chemical compound with the molecular formula C6H3ClF3NO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H3ClF3NO
  • CAS Number : 164464-58-8

The compound features a chlorine atom at the second position and a trifluoromethyl group at the fourth position, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to bacterial cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown low nanomolar IC50 values against DNA gyrase from E. coli and other pathogenic bacteria, indicating strong antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It is believed that the trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and facilitating apoptosis in cancer cells. Several derivatives of this compound have demonstrated cytotoxic effects in various cancer cell lines, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

Case Studies

  • Antibacterial Activity : A study focused on a series of compounds related to this compound reported IC50 values <32 nM against E. coli DNA gyrase, highlighting its potential as a broad-spectrum antibacterial agent .
  • Anticancer Effects : Another investigation revealed that certain derivatives induced apoptosis in cancer cells by disrupting mitochondrial functions, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Comparative Analysis

CompoundAntibacterial IC50 (nM)Anticancer ActivityMechanism
This compound<32Induces apoptosisTopoisomerase inhibition
Related Compound A>100ModerateUnknown
Related Compound B<50HighROS production

Properties

IUPAC Name

2-chloro-1-oxido-4-(trifluoromethyl)pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3-4(6(8,9)10)1-2-11(5)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXDPRCUEAXEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1C(F)(F)F)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-trifluoromethylpyridine (1.81 g, 10 mmol) in trifluoroacetic acid (12 mL) was added 30% hydrogen peroxide (8 mL), and the mixture was stirred at 50° C. over a weekend. The reaction mixture was poured into ice-cold H2O, neutralized with solid Na2CO3 with stirring, and extracted with EtOAc three times. The combined organic layer was dried over anhydrous Na2SO4, filtered, concentrated, and dried to give analytically pure 2-chloro-4-trifluoromethylpyridine N-oxide (1.67 g) as a brown oil: 1H NMR (CDCl3) δ 8.45 (d, J=6.9 Hz, 1H), 7.77 (d, J=2.4 Hz, 1H), 7.47 (dd, J=6.9, 2.4 Hz, 1H); GC-MS m/z 197 ([M]+).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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